molecular formula C13H6BrCl2NS B11806896 6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole

6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole

Cat. No.: B11806896
M. Wt: 359.1 g/mol
InChI Key: GDLMCSYNUHIFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole is a chemical compound with the molecular formula C₁₃H₆BrCl₂NS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with 3,5-dichlorobenzoyl chloride in the presence of a base, followed by bromination. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole is unique due to the presence of both bromine and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity compared to other benzo[d]thiazole derivatives. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H6BrCl2NS

Molecular Weight

359.1 g/mol

IUPAC Name

6-bromo-2-(3,5-dichlorophenyl)-1,3-benzothiazole

InChI

InChI=1S/C13H6BrCl2NS/c14-8-1-2-11-12(5-8)18-13(17-11)7-3-9(15)6-10(16)4-7/h1-6H

InChI Key

GDLMCSYNUHIFKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.